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Introduction
α-Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by

preferentially cleaving peptide bonds at the C-terminus of aromatic amino acid residues

(Tyrosine, Phenylalanine, and Tryptophan). The quantitative assessment of chymotrypsin

activity is fundamental in various research areas, including enzymology, drug discovery, and

diagnostics. This document provides a detailed protocol for determining chymotrypsin activity

using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (Suc-AAPE-pNA).

Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide substrate Suc-AAPE-pNA by

chymotrypsin. The enzyme cleaves the amide bond between the glutamate (Glu) residue and

the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored p-nitroaniline, which

can be quantified by measuring the increase in absorbance at 405-410 nm.[1][2] The rate of

pNA formation is directly proportional to the chymotrypsin activity under the specified assay

conditions.
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Materials and Reagents
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

Suc-AAPE-pNA (N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide)

Dimethyl sulfoxide (DMSO), anhydrous

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

Calcium Chloride (CaCl₂)

Microplate reader capable of measuring absorbance at 410 nm

96-well flat-bottom microplates

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols
4.1. Reagent Preparation

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8):

Dissolve 6.057 g of Tris base and 2.94 g of CaCl₂ dihydrate in 900 mL of deionized water.
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Adjust the pH to 7.8 at 25°C using 1 M HCl.

Bring the final volume to 1 L with deionized water. Store at 4°C.

Substrate Stock Solution (e.g., 20 mM Suc-AAPE-pNA in DMSO):

The calculated molecular weight of Suc-AAPE-pNA (C₂₇H₃₆N₆O₁₁) is approximately

620.62 g/mol .

Accurately weigh the required amount of Suc-AAPE-pNA powder.

Dissolve in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM). Ensure it

is fully dissolved.

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Chymotrypsin Stock Solution (e.g., 1 mg/mL):

Prepare a stock solution of chymotrypsin in cold 1 mM HCl.[3]

Determine the exact protein concentration by measuring absorbance at 280 nm.

Store in aliquots at -20°C. Immediately before use, dilute the enzyme to the desired

working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.

4.2. Assay Procedure (96-Well Plate Format)

The following protocol is a general guideline and should be optimized for specific experimental

needs. A total reaction volume of 200 µL per well is recommended.

Prepare Working Substrate Solution: Dilute the Suc-AAPE-pNA stock solution in Assay

Buffer to the desired final concentration. For kinetic analysis, a range of concentrations (e.g.,

0.1 mM to 2 mM) should be prepared. Note: The final DMSO concentration in the assay

should be kept low (typically ≤ 2%) to avoid affecting enzyme activity.

Plate Setup: Add the components to each well of a 96-well plate according to the layout

described in Table 2. It is recommended to perform all measurements in triplicate.
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Pre-incubation: Add 180 µL of the appropriate Working Substrate Solution to each well. Pre-

incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow

thermal equilibration.

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the chymotrypsin working

solution to the appropriate wells. For blank wells, add 20 µL of Assay Buffer.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the

assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for a period of

10-15 minutes.
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Data Analysis
Calculate the Rate of Reaction: Plot absorbance (A₄₁₀) versus time (minutes) for each well.

Determine the initial velocity (v₀) by calculating the slope of the linear portion of the curve

(ΔA₄₁₀/min).

Correct for Background: Subtract the rate of the blank (substrate only) from the rate of the

enzyme-containing samples.

Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (µmol/min/mL) = (ΔA₄₁₀/min) * Vₜ / (ε * l * Vₑ)

Where:

ΔA₄₁₀/min = The rate of absorbance change per minute.

Vₜ = Total reaction volume in mL (e.g., 0.2 mL).

ε = Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[1]

l = Path length of the sample in cm (for 96-well plates, this must be determined or a

standard curve used; for a 200 µL volume, it is often ~0.5-0.6 cm).

Vₑ = Volume of the enzyme solution added in mL (e.g., 0.02 mL).

Data Presentation
Table 1: Recommended Reagent Concentrations and Conditions
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Parameter Recommended Value Notes

Enzyme α-Chymotrypsin Bovine Pancreas

Substrate Suc-AAPE-pNA ---

Buffer System 50 mM Tris-HCl, 20 mM CaCl₂ pH 7.8 at 25°C

Substrate Conc. 0.1 - 2.0 mM
Must be optimized; determine

Kₘ

Enzyme Conc. 1 - 10 µg/mL
Must be optimized for linear

range

Co-solvent (DMSO) ≤ 2% (v/v)
Keep final concentration

consistent

Wavelength 410 nm ---

Temperature 25°C or 37°C
Keep constant throughout the

assay

Molar Extinction (ε) 8,800 M⁻¹cm⁻¹ For p-nitroaniline product[1]

Table 2: Example 96-Well Plate Layout

Well Type Reagent 1 (180 µL) Reagent 2 (20 µL) Purpose

Blank
Working Substrate

Solution
Assay Buffer

Measures non-

enzymatic substrate

hydrolysis

Test
Working Substrate

Solution
Chymotrypsin Solution

Measures enzymatic

activity

Control Assay Buffer Chymotrypsin Solution

Measures enzyme

background

absorbance
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Substrate Solubility: Suc-AAPE-pNA is hydrophobic and requires DMSO for solubilization. If

precipitation occurs upon dilution in aqueous buffer, slightly increase the final DMSO

concentration or gently warm the solution. Always run a solvent control to check its effect on

enzyme activity.

Substrate Specificity: While chymotrypsin has broad specificity, the Glu residue in the P1

position of Suc-AAPE-pNA is not its preferred residue. This may result in lower activity

(kcat) or weaker binding (higher Kₘ) compared to substrates like Suc-AAPF-pNA.[4] For this

reason, higher enzyme or substrate concentrations may be necessary.

Linear Range: Ensure the reaction rate is linear with respect to both time and enzyme

concentration. If the reaction curve plateaus quickly, dilute the enzyme solution.

Inhibitor Screening: When screening for inhibitors, prepare a stock solution of the inhibitor in

a suitable solvent (e.g., DMSO). Add a small volume to the test wells and pre-incubate with

the enzyme for a defined period before adding the substrate to initiate the reaction. Ensure

the final solvent concentration is consistent across all wells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b562347#suc-aape-pna-chymotrypsin-activity-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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